3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The amide nitrogen is further linked to a benzoxazole moiety substituted with a 3,4-dimethoxyphenyl group. The chlorine atom and methoxy groups likely modulate electronic properties, solubility, and binding affinity.
Properties
Molecular Formula |
C24H17ClN2O4S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H17ClN2O4S/c1-29-18-9-7-13(11-19(18)30-2)24-27-16-12-14(8-10-17(16)31-24)26-23(28)22-21(25)15-5-3-4-6-20(15)32-22/h3-12H,1-2H3,(H,26,28) |
InChI Key |
JYTMCHHLVMAZDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including condensation reactions or cyclization processes.
Reaction Conditions: These may involve the use of appropriate reagents, solvents, and catalysts.
Industrial Production: Industrial-scale production methods would likely involve optimization for yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions could yield derivatives with modified functional groups or altered aromatic systems.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new materials, catalysts, or ligands.
Biology: It might exhibit biological activity, potentially serving as a lead compound for drug discovery.
Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Industry: Explore applications in organic electronics, photovoltaics, or luminescent materials.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 3-chloro and 3,4-dimethoxy groups are critical for electronic modulation. Replacing chlorine with bromine (Compound 66) or altering the heterocycle (e.g., thiazole in CAS 5701-74-6) provides insights into steric and electronic tolerances .
- Thermodynamic Stability : The thiourea analog’s similar pKa to the target compound suggests comparable stability under physiological conditions, though its thiourea group may confer higher metabolic liability .
Biological Activity
3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C19H16ClN2O3S
- Molecular Weight : 392.86 g/mol
- SMILES Notation : ClC(=O)N(C1=CC=C(C=C1)OC)C2=C(C=CC=N2)S(=O)(=O)C
Anticancer Activity
Recent studies have indicated that 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.2 | Cell cycle arrest in G2/M phase |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Inhibition of Metastasis : Preliminary findings suggest that it may inhibit the migratory and invasive capabilities of cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Mice with Tumor Xenografts :
- Synergistic Effects with Other Agents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
